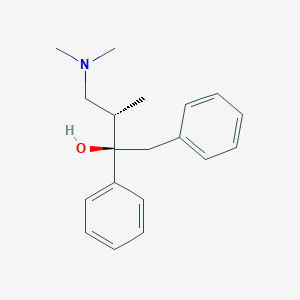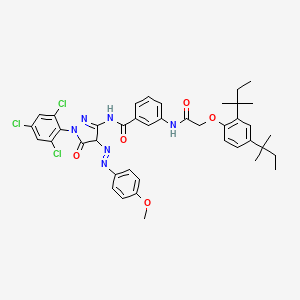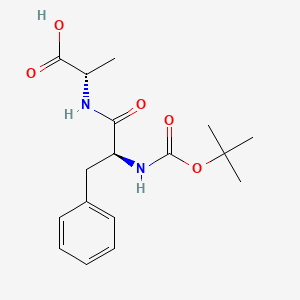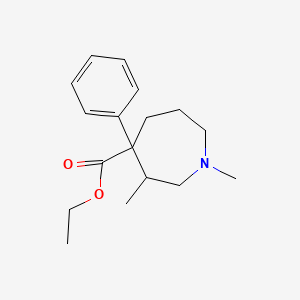
Diethyl 2-(2-phenylhydrazono)malonate
Übersicht
Beschreibung
Diethyl 2-(2-phenylhydrazono)malonate , also known as phenylacetylmalonate , is a chemical compound with the molecular formula C₁₅H₁₈O₅ . It contains two ester groups and is commonly used as an organic synthetic intermediate in various reactions. The compound’s structure includes a hydrazone functional group, which contributes to its reactivity and versatility.
Synthesis Analysis
The synthesis of Diethyl 2-(2-phenylhydrazono)malonate involves several steps. One common method is as follows:
- Start with diethyl malonate (a malonic ester) as the precursor.
- React diethyl malonate with phenylacetyl chloride (or its equivalent) to form the desired product.
- The reaction proceeds via an ester exchange process, resulting in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of Diethyl 2-(2-phenylhydrazono)malonate consists of a malonate backbone with a phenylacetyl group attached to one of the ester moieties. The hydrazone linkage between the phenylacetyl group and the malonate core provides flexibility for further chemical transformations.
Chemical Reactions Analysis
- Hydrolysis : Under appropriate catalytic conditions, the ester bonds in Diethyl 2-(2-phenylhydrazono)malonate can undergo hydrolysis, yielding phenylacetic acid and ethanol .
- Ester Exchange : The compound can participate in ester exchange reactions with other alcohols, leading to the formation of different esters. For instance, reacting it with methanol produces methyl phenylacetylmalonate .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 120°C at a pressure of 0.01 Torr .
- Density : Predicted density is 1.148 g/cm³ .
- pKa : Predicted acid dissociation constant is 8.76 .
Safety And Hazards
Diethyl 2-(2-phenylhydrazono)malonate is generally considered safe when handled properly. However, as with any chemical, precautions should be taken:
- Avoid inhalation or skin contact .
- Use in a well-ventilated area .
- Wear appropriate protective gear (gloves, goggles, lab coat).
Zukünftige Richtungen
Research on the applications of Diethyl 2-(2-phenylhydrazono)malonate continues to expand. Scientists are exploring its use in drug synthesis, materials science, and organic transformations. Future studies may uncover novel reactions and applications for this versatile compound.
Eigenschaften
IUPAC Name |
diethyl 2-(phenylhydrazinylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)15-14-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSEDSSRWFXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277425 | |
| Record name | Diethyl (2-phenylhydrazinylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-phenylhydrazono)malonate | |
CAS RN |
6134-59-4 | |
| Record name | 1,3-Diethyl 2-(2-phenylhydrazinylidene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6134-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6134-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-phenylhydrazinylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)





![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)


![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)


![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)